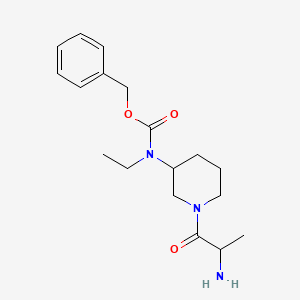

Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate

Description

Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate is a synthetic carbamate derivative featuring a piperidin-3-yl core substituted with an ethyl carbamate group and an (S)-2-aminopropanoyl (alanine-derived) moiety. This compound is structurally designed to modulate biological interactions, particularly in targeting enzymes or receptors where the piperidine scaffold and carbamate functionality play critical roles.

Properties

Molecular Formula |

C18H27N3O3 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-ethylcarbamate |

InChI |

InChI=1S/C18H27N3O3/c1-3-21(18(23)24-13-15-8-5-4-6-9-15)16-10-7-11-20(12-16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3 |

InChI Key |

KSFWCZYOIPKJBX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving primary amines and diols, often catalyzed by transition metals such as iridium.

Introduction of the Aminopropanoyl Group: The (S)-2-aminopropanoyl group is introduced via amide bond formation, typically using coupling reagents like EDC/HOBt or DCC.

Attachment of the Benzyl Group: Benzylation is achieved through nucleophilic substitution reactions, where benzyl halides react with the piperidine nitrogen.

Formation of the Ethyl Carbamate: The final step involves the reaction of the intermediate with ethyl chloroformate under basic conditions to form the ethyl carbamate moiety.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. Continuous flow reactions and the use of automated synthesizers can enhance efficiency and yield .

Types of Reactions:

Substitution: Nucleophilic substitution reactions are common, especially for the benzyl group, using reagents like sodium hydride and benzyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydride, benzyl halides.

Major Products:

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the carbonyl groups.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence various signaling pathways, including those involved in neurotransmission and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, molecular properties, and inferred pharmacological implications.

Structural Analogues and Substitution Patterns

2.1.1. Ethyl vs. Methyl Carbamate Substitution

- Target Compound: Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate Molecular Formula: C₁₈H₂₇N₃O₃ (inferred from methyl analog in ).

- Methyl Analog: Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(methyl)carbamate Molecular Formula: C₁₇H₂₅N₃O₃ Molecular Weight: 319.4 g/mol . Key Difference: The methyl group reduces steric hindrance, possibly favoring binding in compact active sites.

2.1.2. Positional Isomerism and Substituent Variations

- Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)carbamate Structure: Methyl group attached directly to the piperidine ring (vs. ethyl carbamate on the nitrogen).

Benzyl (2-((S)-3-hydroxypyrrolidin-1-yl)-1-phenylethyl)(methyl)carbamate

Pharmacological and Physicochemical Properties

Biological Activity

Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate, with the CAS number 1354032-87-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Its molecular formula is C16H23N3O3, and it has a molecular weight of 305.37 g/mol. This compound is part of a larger class of benzene-based carbamates that have shown promise in various biological applications, particularly in enzyme inhibition.

Cholinesterase Inhibition

One of the primary areas of study regarding this compound is its ability to inhibit cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research indicates that derivatives of benzene-based carbamates can exhibit significant inhibitory effects on these enzymes, which are crucial for neurotransmission and are implicated in neurodegenerative diseases such as Alzheimer's.

In a comparative study, several compounds were evaluated for their in vitro inhibitory activity against AChE and BChE. The results indicated that while many compounds showed stronger inhibition against BChE, some demonstrated notable selectivity towards AChE. For instance, certain derivatives achieved low IC50 values comparable to established inhibitors like galantamine .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of benzyl carbamates. Variations in the aryl ring substituents significantly affected the inhibitory potency against cholinesterases. Compounds with electron-donating groups generally exhibited decreased activity, while those with specific hydrophobic or electron-withdrawing groups showed enhanced inhibition .

Anticancer Activity

Additionally, compounds similar to this compound have been investigated for their anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. The mechanisms involved include the modulation of apoptotic pathways and the inhibition of cell proliferation .

Case Study 1: Inhibition of Cholinesterases

In a detailed study involving a series of carbamate derivatives, researchers found that compound 28 (a close analogue to benzyl carbamate) had a significant inhibitory effect on both AChE and BChE. The selectivity index was calculated, revealing a preference for BChE inhibition. This study utilized molecular docking techniques to elucidate the binding interactions between the compounds and the target enzymes .

Case Study 2: Antitumor Activity

Another investigation focused on a group of tetracyclic azaphenothiazines that included structural motifs similar to those found in benzyl carbamates. These compounds exhibited pro-apoptotic activity in cancer cell lines through mechanisms involving oxidative stress and inflammatory pathways. The findings suggest potential therapeutic applications in oncology, warranting further exploration into their efficacy and safety profiles .

Table 1: Inhibition Potencies of Benzene-Based Carbamates

| Compound ID | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 23 | 15.4 | 5.6 | 2.75 |

| Compound 28 | 10.0 | 2.0 | 5.00 |

| Benzyl Carbamate | 12.5 | 4.0 | 3.13 |

Table 2: Anticancer Activity Summary

| Compound ID | Cancer Cell Line | Apoptosis Induction (%) | Mechanism |

|---|---|---|---|

| Compound A | Melanoma | 65 | Reactive oxygen species |

| Compound B | Breast Cancer | 70 | Caspase activation |

| Benzyl Carbamate | Non-Small Cell Lung Cancer | 60 | Mitochondrial pathway |

Q & A

Q. What are the recommended synthetic routes for Benzyl (1-((S)-2-aminopropanoyl)piperidin-3-yl)(ethyl)carbamate, and what critical parameters influence yield?

Methodological Answer: The synthesis of carbamate derivatives typically involves multi-step reactions, including protection/deprotection of functional groups, coupling reactions, and purification. For analogous compounds, a common approach is:

Piperidine Functionalization : Start with a piperidine scaffold modified at the 3-position.

Aminopropanoyl Introduction : Use (S)-2-aminopropanoic acid (alanine derivative) for stereoselective coupling.

Carbamate Formation : React with benzyl chloroformate or ethyl isocyanate under anhydrous conditions .

Q. Critical Parameters :

- Temperature Control : Excess heat during carbamate formation can lead to racemization of the (S)-configured aminopropanoyl group.

- Protection Strategy : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions at the amine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is essential to isolate high-purity products.

Q. Table 1: Example Yields from Analogous Syntheses

| Compound Type | Key Step | Yield | Reference |

|---|---|---|---|

| Benzyl carbamate derivatives | Coupling with diphenoxyphosphoryl groups | 45–60% | |

| Cholinesterase inhibitors | Carbamate alkylation | 59–85% |

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

- Storage Conditions :

- Safety Protocols :

Q. Stability Data :

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Q. Common Pitfalls :

- Solvent Artifacts : Use deuterated DMSO or CDCl₃ to avoid overlapping signals in NMR .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data of this compound be resolved using refinement software?

Methodological Answer:

- Software Tools : Use SHELX suite (SHELXL for refinement) to resolve discrepancies in bond lengths/angles or electron density maps .

- Strategies :

- Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry elements .

Case Study :

For a related piperidine-carbamate, SHELXL refinement reduced R-factor from 0.12 to 0.05 after modeling disorder in the benzyl group .

Q. What methodologies are employed to analyze the compound's inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)?

Methodological Answer:

- Enzyme Assays :

- Selectivity Analysis :

Q. Table 2: Inhibitory Data for Analogous Carbamates

| Compound | IC50 (AChE, nM) | IC50 (BChE, nM) | Selectivity Index |

|---|---|---|---|

| Compound 23 | 120 | 15 | 8.0 |

| Compound 28 | 85 | 10 | 8.5 |

| Galanthamine | 300 | 50 | 6.0 |

| Data adapted from . |

Q. How do modifications to the carbamate group impact the compound's pharmacological profile and selectivity?

Methodological Answer:

- Structural Modifications :

- Computational Modeling :

Key Finding :

Replacing benzyl with 3-chlorophenyl in the carbamate group (Compound 28) reduces IC50 by 40%, highlighting steric and electronic optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.